molecular formula C17H14FN3OS B5729406 N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

Cat. No. B5729406
M. Wt: 327.4 g/mol
InChI Key: KAYJKJGYCMAIAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. The compound is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is not fully understood. However, studies have shown that the compound exerts its biological activity by binding to the active site of HDACs and CAs, thereby inhibiting their activity. The inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The inhibition of CAs, on the other hand, leads to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance.
Biochemical and Physiological Effects
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has been shown to have several biochemical and physiological effects. Inhibition of HDACs by the compound has been linked to the induction of apoptosis (programmed cell death) in cancer cells, as well as the suppression of inflammation in animal models of inflammatory disorders. Inhibition of CAs, on the other hand, has been linked to the reduction of intraocular pressure in animal models of glaucoma, as well as the inhibition of tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide in lab experiments is its selectivity for HDACs and CAs. The compound has been shown to selectively inhibit certain isoforms of these enzymes, which may be useful for studying their specific roles in biological processes. However, one of the limitations of using the compound is its potential toxicity. Studies have shown that the compound can cause cytotoxicity in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide. One direction is the development of more potent analogs of the compound with improved selectivity and reduced toxicity. Another direction is the investigation of the compound's potential applications in the treatment of specific diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the compound's potential for use as a diagnostic tool in imaging studies, such as positron emission tomography (PET), may also be explored.
Conclusion
N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a promising compound that has shown potential applications in scientific research. Its ability to selectively inhibit HDACs and CAs has made it a valuable tool for studying the roles of these enzymes in biological processes. However, further studies are needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and potential applications in the treatment of specific diseases.

Synthesis Methods

The synthesis of N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide involves the reaction of 2-amino-5-(2-fluorobenzyl)-1,3,4-thiadiazole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide has shown potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has been linked to the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. CAs, on the other hand, are enzymes that catalyze the reversible hydration of carbon dioxide and have been implicated in the regulation of acid-base balance and ion transport.

properties

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-11-5-4-7-13(9-11)16(22)19-17-21-20-15(23-17)10-12-6-2-3-8-14(12)18/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYJKJGYCMAIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide

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